3-Chloro-2,5-difluorobenzaldehyde

Description

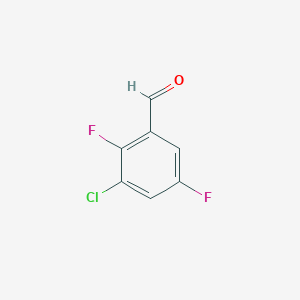

3-Chloro-2,5-difluorobenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₇H₃ClF₂O. It features a chlorine atom at the 3-position and fluorine atoms at the 2- and 5-positions on the aromatic ring. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity and applications. Halogenated benzaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of chlorine and fluorine substituents enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations.

Properties

Molecular Formula |

C7H3ClF2O |

|---|---|

Molecular Weight |

176.55 g/mol |

IUPAC Name |

3-chloro-2,5-difluorobenzaldehyde |

InChI |

InChI=1S/C7H3ClF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H |

InChI Key |

JFUPTDVDELCDKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a chlorobenzaldehyde is reacted with an alkali fluoride in a dipolar aprotic medium . This method allows for the selective introduction of fluorine atoms into the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available starting materials, such as chlorobenzaldehyde, and involve several reaction steps, including halogenation and fluorination, to achieve the desired product. The use of dipolar aprotic solvents and controlled reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

Oxidation Reactions: The major product is 3-chloro-2,5-difluorobenzoic acid.

Reduction Reactions: The major product is 3-chloro-2,5-difluorobenzyl alcohol.

Scientific Research Applications

3-Chloro-2,5-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Molecular Formula : C₇H₅ClO

- Molar Mass : 140.56 g/mol

- Simpler structure may limit its utility in advanced materials but retains relevance in basic organic synthesis. Safety data indicates skin and eye irritation risks; fluorinated analogs may exhibit distinct toxicity profiles due to altered lipophilicity .

2-Bromo-4,5-difluorobenzaldehyde

- Molecular Formula : C₇H₃BrF₂O

- Molar Mass : 229.00 g/mol (estimated)

- Substituents : Bromine at 2-position; fluorine at 4- and 5-positions.

- Key Differences :

- Bromine’s larger atomic size and polarizability enhance its leaving-group capability, making this compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- Fluorine positions (4,5 vs. 2,5 in the target compound) alter steric hindrance and regioselectivity in reactions.

- Evidence highlights its use in medicinal chemistry (e.g., drug candidates) and liquid crystal/polymer synthesis , suggesting analogous applications for 3-Chloro-2,5-difluorobenzaldehyde .

2,5-Dichloro-3,6-difluorobenzaldehyde (CAS: 1263376-60-8)

- Molecular Formula : C₇H₂Cl₂F₂O

- Molar Mass : 210.99 g/mol

- Substituents : Chlorine at 2,5-positions; fluorine at 3,6-positions.

- Substitution pattern (2,5-Cl vs. 3-Cl in the target compound) directs electronic effects differently, affecting aromatic electrophilic substitution sites. Applications in specialty chemicals are implied, though higher halogen content may raise environmental or toxicity concerns .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: Fluorine and chlorine substituents in this compound likely enhance its electrophilicity compared to non-fluorinated analogs, enabling efficient participation in Knoevenagel condensations or cross-coupling reactions.

- Safety : While 3-Chlorobenzaldehyde poses skin/eye risks, fluorinated derivatives may exhibit modified toxicity due to altered metabolic pathways or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.